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Compound of Interest

Compound Name: 2-Heptanol, pentanoate

Cat. No.: B15486069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for heptan-2-yl pentanoate, a fatty acid ester with potential applications in various scientific

fields. This document outlines the predicted mass spectrometry (MS), Carbon-13 Nuclear

Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR) data for

this compound. Detailed experimental protocols for acquiring this data are also provided,

alongside a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for heptan-2-yl

pentanoate. These predictions are based on established principles of organic spectroscopy and

typical values for similar chemical structures.

Mass Spectrometry (MS) Data
The mass spectrum of heptan-2-yl pentanoate is expected to show a molecular ion peak and

several characteristic fragment ions. The fragmentation of esters is predictable, often involving

cleavage of the C-O bond and rearrangements.

Table 1: Predicted Mass Spectrometry Data for Heptan-2-yl Pentanoate
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m/z Predicted Fragment Ion Structure of Fragment

200 [M]⁺ (Molecular Ion) [C₁₂H₂₄O₂]⁺

115 Acylium ion [CH₃(CH₂)₃CO]⁺

101 Alkyl cation [CH₃(CH₂)₄CH(CH₃)]⁺

85 Acylium ion fragment [CH₃(CH₂)₃]⁺

57 Alkyl fragment [CH₃(CH₂)₃]⁺

43 Alkyl fragment [CH₃CH₂CH₂]⁺

Nuclear Magnetic Resonance (NMR) Data
The ¹³C-NMR and ¹H-NMR spectra are predicted based on the chemical environment of each

carbon and proton in the heptan-2-yl pentanoate molecule.

Table 2: Predicted ¹³C-NMR Spectroscopic Data for Heptan-2-yl Pentanoate

Solvent: CDCl₃, Reference: TMS (0.00 ppm)
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Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O 173.5

O-CH 72.1

-CH₂- (pentanoate α) 34.2

-CH₂- (heptyl γ) 31.8

-CH₂- (heptyl δ) 29.0

-CH₂- (pentanoate β) 27.2

-CH₂- (heptyl ε) 25.4

-CH₂- (heptyl β) 22.6

-CH₃ (heptyl) 19.8

-CH₃ (pentanoate) 14.0

-CH₃ (heptyl terminal) 13.9

-CH₂- (pentanoate γ) 13.8

Table 3: Predicted ¹H-NMR Spectroscopic Data for Heptan-2-yl Pentanoate

Solvent: CDCl₃, Reference: TMS (0.00 ppm)
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

O-CH 4.95 Sextet 1H

-CH₂- (pentanoate α) 2.20 Triplet 2H

-CH₂- (pentanoate β) 1.60 Sextet 2H

-CH₂- (heptyl β) 1.50 Multiplet 2H

-CH₂- (heptyl γ, δ, ε) 1.28 Multiplet 6H

-CH₃ (heptyl, attached

to O-CH)
1.20 Doublet 3H

-CH₃ (pentanoate) 0.90 Triplet 3H

-CH₃ (heptyl terminal) 0.88 Triplet 3H

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for heptan-2-yl

pentanoate.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

electron ionization (EI) source.

Methodology:

Sample Preparation: Dissolve a small amount of purified heptan-2-yl pentanoate in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1

mg/mL.

Injection: Introduce the sample into the mass spectrometer via direct infusion or through a

gas chromatograph (GC-MS).
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Ionization: Utilize a standard electron ionization energy of 70 eV.

Analysis: Acquire the mass spectrum over a mass range of m/z 30-300.

Data Processing: Identify the molecular ion peak and major fragment ions. Compare the

observed fragmentation pattern with the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon and proton framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of heptan-2-yl pentanoate in about

0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as

an internal standard (0 ppm).

¹³C-NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0-200 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹H-NMR Acquisition:

Acquire a standard ¹H spectrum.

Set the spectral width to cover the range of 0-10 ppm.

Integrate the signals to determine the relative number of protons.

Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Reference the spectra to the TMS signal. Compare the observed chemical shifts,
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multiplicities, and integrations with the predicted values.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of heptan-2-yl pentanoate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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